2-[4-(2-Hydroxyethyl)piperidin-4-yl]ethan-1-ol
Description
2-[4-(2-Hydroxyethyl)piperidin-4-yl]ethan-1-ol is a piperidine derivative featuring dual 2-hydroxyethyl groups at the 4-position of the piperidine ring. Its molecular formula is C₉H₁₉NO₂, with a molecular weight of 173.26 g/mol and a purity of 95% . Piperidine derivatives are widely explored in medicinal chemistry due to their structural versatility and biological relevance. This compound is primarily utilized as a pharmaceutical intermediate, with applications in drug discovery and development .
Properties
IUPAC Name |
2-[4-(2-hydroxyethyl)piperidin-4-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c11-7-3-9(4-8-12)1-5-10-6-2-9/h10-12H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJFQCLSTZAVLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CCO)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367282-75-5 | |
| Record name | 2-[4-(2-hydroxyethyl)piperidin-4-yl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Hydroxyethyl)piperidin-4-yl]ethan-1-ol typically involves the reaction of piperidine with ethylene oxide under controlled conditions. The reaction is carried out by dissolving piperidine in water, cooling the solution to 15-20°C, and then introducing ethylene oxide. The mixture is stirred at 30-35°C for about 2 hours, followed by heating to remove excess water. The product is then purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced distillation techniques to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Hydroxyethyl)piperidin-4-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
2-[4-(2-Hydroxyethyl)piperidin-4-yl]ethan-1-ol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biochemical assays and as a reagent in various biological studies.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-[4-(2-Hydroxyethyl)piperidin-4-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyethyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural features, molecular properties, and applications of 2-[4-(2-Hydroxyethyl)piperidin-4-yl]ethan-1-ol and related compounds:
This compound
- Solubility and Bioavailability : The dual hydroxyethyl groups confer high hydrophilicity, making it advantageous for aqueous formulations. This property is critical for drug candidates requiring parenteral administration .
- Synthetic Utility : Used as a precursor in neuroleptic agent synthesis (e.g., Pipothiazine derivatives), highlighting its role in central nervous system (CNS) drug development .
2-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]ethan-1-ol
- Enzyme Inhibition : Demonstrated potent glutaminase 1 (GLS1) inhibition (IC₅₀ = 0.12 μM), a therapeutic target in cancer metabolism. The thiadiazole ring enhances electron-deficient character, improving target binding .
2-[(Piperidin-4-yl)amino]ethan-1-ol
- Reactivity: The amino group facilitates nucleophilic reactions, enabling conjugation with electrophilic moieties (e.g., carbonyl groups) in drug design .
4-(2-Hydroxyethyl)phenol (Tyrosol)
- Antioxidant Activity: Exhibits radical scavenging properties due to the phenolic hydroxyl group, with applications in nutraceuticals and anti-aging formulations .
Physicochemical and Pharmacokinetic Differences
- Hydrophilicity : The target compound’s dual hydroxyethyl groups result in higher water solubility compared to analogs like 2-[1-(propan-2-yl)piperidin-4-yl]ethan-1-ol, which has a hydrophobic isopropyl group .
- Metabolic Stability : Piperazine derivatives (e.g., 2-(4-cyclobutanecarbonylpiperazin-1-yl)ethan-1-ol) show enhanced metabolic stability due to the cyclobutanecarbonyl group, reducing susceptibility to hepatic enzymes .
Biological Activity
2-[4-(2-Hydroxyethyl)piperidin-4-yl]ethan-1-ol, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various classes of biologically active molecules and has been investigated for its effects on multiple biological systems, including antioxidant, anti-inflammatory, and anticancer activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antioxidant Activity
Research has shown that compounds similar to this compound exhibit significant antioxidant properties. A study evaluated the antioxidant capacity through various assays, including DPPH radical scavenging and ferric reducing power assays. The results indicated that at a concentration of 2.5 mg/ml, the compound demonstrated a scavenging activity of approximately 81.161% against DPPH radicals, which is higher than the standard ascorbic acid at the same concentration .
Table 1: Antioxidant Activity of this compound
| Concentration (mg/ml) | DPPH Scavenging Activity (%) | Ferric Reducing Power (%) |
|---|---|---|
| 0.5 | 45.378 | 30.159 |
| 1.0 | 65.123 | 50.789 |
| 1.5 | 75.378 | 60.123 |
| 2.5 | 81.161 | 77.030 |
Anti-inflammatory Activity
The compound was also assessed for its anti-inflammatory properties using the carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw volume, suggesting that it effectively mitigates inflammation .
Table 2: Anti-inflammatory Activity of this compound
| Group | Dose (mg/kg) | Paw Volume (mL) at Different Time Points |
|---|---|---|
| Control | CMC | 1.917 ± 0.117 (0h), 1.950 ± 0.084 (1h), ... |
| Standard | 100 | 1.833 ± 0.082 (0h), 1.567 ± 0.082 (1h), ... |
| Test | 5 | 1.800 ± 0.089 (0h) , 1.683 ± 0.117 (1h) , ... |
Anticancer Activity
In vitro studies have demonstrated that piperidine derivatives possess anticancer properties against various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia cells (K562). The compound showed considerable antiproliferative activity with IC50 values ranging from 1.6 to 8 μM against these cell lines .
Table 3: Anticancer Activity of Piperidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 3.5 |
| K562 | 5.0 | |
| CEM | 6.0 |
The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways involved in oxidative stress and inflammation, as well as its interaction with cellular receptors implicated in cancer progression.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-[4-(2-Hydroxyethyl)piperidin-4-yl]ethan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : Two primary strategies are commonly employed:
- C-N bond formation : Reacting piperidine derivatives with hydroxyethylamine precursors under basic conditions (e.g., NaOH in dichloromethane), followed by purification via column chromatography .
- Reductive amination : Using ketone intermediates (e.g., 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one) with amines, catalyzed by palladium or nickel, to improve yield (typically 60-80%) .
Q. How should researchers characterize the structural purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the presence of hydroxyl (-OH) and piperidine ring protons. Compare chemical shifts to analogous compounds (e.g., δ 3.6 ppm for -CH₂OH groups) .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection at 254 nm to assess purity (>95%) .
- Mass Spectrometry (MS) : Verify molecular weight via ESI-MS (expected [M+H]⁺ ~ 217.25 g/mol) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of aerosols .
- Emergency Measures : For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation. Use activated charcoal for ingestion incidents .
- Storage : Store in airtight containers under nitrogen at 2-8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound, such as its potential as a glutaminase inhibitor?
- Methodological Answer :
- Enzyme Assays : Use recombinant glutaminase 1 (GLS1) in a spectrophotometric assay with L-glutamine as a substrate. Measure ammonia production via the glutamate dehydrogenase-coupled method at 340 nm .
- Cell-Based Studies : Treat cancer cell lines (e.g., HeLa or MDA-MB-231) with the compound (0.1-100 µM) and assess viability via MTT assays. Validate target engagement using siRNA knockdown controls .
Q. How should contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays) be resolved?
- Methodological Answer :
- Cross-Validation : Replicate assays under standardized conditions (pH, temperature, cell density). Use orthogonal methods (e.g., Western blotting for protein expression vs. enzymatic activity assays) .
- Meta-Analysis : Compare results with structurally similar inhibitors (e.g., 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol) to identify trends in structure-activity relationships (SAR) .
Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- Derivatization : Introduce electron-withdrawing groups (e.g., fluorine) to the piperidine ring to reduce CYP450-mediated oxidation .
- Prodrug Design : Synthesize ester or phosphate derivatives to enhance solubility and delay hepatic clearance .
- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS to identify metabolic hotspots .
Analytical and Experimental Design
Q. What analytical techniques are recommended for detecting degradation products during long-term stability studies?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks. Analyze samples weekly using HPLC-DAD to track impurity peaks (e.g., oxidized hydroxyl groups) .
- Forced Degradation : Perform acid/base hydrolysis (0.1M HCl/NaOH, 70°C) and UV photolysis (254 nm, 48 hours) to simulate stress conditions .
Q. How can researchers design dose-response experiments to evaluate toxicity in non-target cells?
- Methodological Answer :
- Dose Range : Test concentrations from 1 nM to 100 µM in primary human fibroblasts or hepatocytes.
- Endpoint Assays : Combine ATP-based viability assays (CellTiter-Glo®) with apoptosis markers (Annexin V/PI staining) .
- Statistical Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate LD₅₀ and compare with therapeutic indices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
